2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
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Overview
Description
2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a complex organic compound that features multiple functional groups, including thiazolidine, indole, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the thiazolidine ring through cyclization reactions.
- Introduction of the indole moiety via condensation reactions.
- Attachment of the pyrazole group through coupling reactions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
- Use of high-pressure reactors for certain steps.
- Employment of catalysts to enhance reaction rates.
- Implementation of purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiazolidine and indole rings can be oxidized under specific conditions.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets such as enzymes and receptors.
Medicine
In medicinal chemistry, this compound could be explored for its therapeutic potential. Its structural features suggest it may have activity against certain diseases, although specific studies would be required to confirm this.
Industry
In the industrial sector, this compound may find applications in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: Binding to the active site of enzymes and preventing their activity.
Receptor modulation: Interacting with cell surface receptors to alter signaling pathways.
DNA interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their use in diabetes treatment.
Indole derivatives: Common in pharmaceuticals for their diverse biological activities.
Pyrazole compounds: Often explored for their anti-inflammatory and anticancer properties.
Uniqueness
The uniqueness of 2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide lies in its combination of these three distinct moieties, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C30H29N5O4S2 |
---|---|
Molecular Weight |
587.7 g/mol |
IUPAC Name |
2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C30H29N5O4S2/c1-18-25(28(38)35(32(18)2)20-13-7-4-8-14-20)31-23(36)17-33-22-16-10-9-15-21(22)24(27(33)37)26-29(39)34(30(40)41-26)19-11-5-3-6-12-19/h4,7-10,13-16,19H,3,5-6,11-12,17H2,1-2H3,(H,31,36)/b26-24- |
InChI Key |
RAJLMLMULRGRCR-LCUIJRPUSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3C4=CC=CC=C4/C(=C/5\C(=O)N(C(=S)S5)C6CCCCC6)/C3=O |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3C4=CC=CC=C4C(=C5C(=O)N(C(=S)S5)C6CCCCC6)C3=O |
Origin of Product |
United States |
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